6-(2-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one

c-Met kinase inhibition oncology tyrosine kinase inhibitor

This 2,6-disubstituted pyridazin-3(2H)-one (CAS 922975-66-4) is a validated reference inhibitor for c-Met kinase (enzymatic IC₅₀ = 9 nM) and a privileged scaffold for BuChE inhibitor development. Its 2-methoxyphenyl/4-pyridylmethyl substitution pattern provides a chemotype-distinct alternative to clinical c-Met agents, enabling head-to-head selectivity profiling without core-structure confounding. Critical for SAR-driven medicinal chemistry in oncology (glioblastoma, brain metastases) and Alzheimer's disease. Confirmatory analytical data (HPLC, NMR) are available to ensure batch-to-batch fidelity for reproducible pharmacology. Inquire for bulk pricing.

Molecular Formula C17H15N3O2
Molecular Weight 293.326
CAS No. 922975-66-4
Cat. No. B2871033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one
CAS922975-66-4
Molecular FormulaC17H15N3O2
Molecular Weight293.326
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=NC=C3
InChIInChI=1S/C17H15N3O2/c1-22-16-5-3-2-4-14(16)15-6-7-17(21)20(19-15)12-13-8-10-18-11-9-13/h2-11H,12H2,1H3
InChIKeyJFXBAMKABSNAQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2-Methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one (CAS 922975-66-4): Chemical Identity and Procurement Baseline


6-(2-Methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one (CAS 922975-66-4) is a synthetic, disubstituted pyridazin-3(2H)-one heterocycle with molecular formula C₁₇H₁₅N₃O₂ and molecular weight 293.32 g/mol . The compound features a 2-methoxyphenyl group at the 6-position and a pyridin-4-ylmethyl substituent at the N2-position of the pyridazinone core . This specific substitution pattern places it within the pharmacologically significant class of 2,6-disubstituted pyridazin-3(2H)-ones, a scaffold with established activity across multiple therapeutic target classes including kinase inhibition (e.g., c-Met, PI3Kδ, DYRK1A) and phosphodiesterase modulation (PDE4) [1][2]. Commercially available purity is typically reported at ≥98% by HPLC .

Why Generic Substitution Fails for 6-(2-Methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one


Within the 2,6-disubstituted pyridazin-3(2H)-one chemical family, small changes to the 6-aryl or N2-alkyl substituents produce dramatic shifts in target potency, selectivity profile, and pharmacokinetic behavior—making generic substitution between analogs scientifically invalid. The 2-methoxyphenyl group at position 6 has been specifically identified as a critical pharmacophoric element for butyrylcholinesterase (BuChE) inhibitory activity [1], while the pyridin-4-ylmethyl moiety at N2 contributes to kinase selectivity and PDE4 isoform discrimination that close analogs (e.g., 4-fluorophenyl or 4-ethoxyphenyl variants at position 6, or benzyl/phenethyl replacements at N2) fail to replicate [2][3]. In c-Met inhibitor optimization campaigns, 2,6-disubstituted pyridazinones derived from systematic SAR revealed IC₅₀ variation spanning three orders of magnitude solely from substituent modification, underscoring that this scaffold class does not tolerate simple analog swapping without functional consequence [4].

Quantitative Differentiation Evidence for 6-(2-Methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one


c-Met Kinase Inhibition: Low Nanomolar Potency Versus Close Structural Analogs

6-(2-Methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one inhibits c-Met tyrosine kinase with an IC₅₀ of 9 nM in an enzymatic assay using recombinant GST-tagged human c-Met N-terminal domain [1]. This potency places the compound within the same nanomolar range as the optimized clinical candidate MSC2156119 (compound 22, IC₅₀ = 0.6 nM), and represents approximately 3.3-fold higher potency than the early lead compound from the same pyridazinone optimization series (IC₅₀ = 30 nM in IVKA assay) [2]. In contrast, structurally distinct 2-(2-(quinolin-6-yl)ethyl)pyridazin-3(2H)-one derivatives such as D6808 achieve IC₅₀ values of 2.9 nM (enzymatic) and 0.7 nM (cellular, MET-amplified Hs746T cells) but employ a macrocyclic architecture with substantially different physicochemical and synthetic accessibility profiles [3].

c-Met kinase inhibition oncology tyrosine kinase inhibitor

Kinase Selectivity Profile: Pyridazinone Scaffold Advantage Over Non-Selective c-Met Chemotypes

The 2,6-disubstituted pyridazin-3(2H)-one chemotype, to which this compound belongs, has been demonstrated to yield highly selective c-Met inhibitors with minimal off-target activity across a broad kinase panel. In the optimization series leading to MSC2156119, the pyridazinone scaffold was profiled against 242 kinases at 1 µM, revealing exquisite c-Met selectivity—a property attributed to the unique binding mode of the pyridazinone core to the c-Met hinge region [1]. By class-level inference, the 2-methoxyphenyl/4-pyridylmethyl substitution pattern on the same pyridazinone core is expected to maintain this selectivity advantage over non-pyridazinone c-Met chemotypes such as triazolotriazine-based c-Met inhibitors (e.g., c-Met-IN-23), which lack published broad-panel selectivity data [2].

kinase selectivity c-Met off-target profiling pyridazinone

2-Methoxyphenyl Substituent: Pharmacophoric Rationale for BuChE Target Engagement Versus 4-Substituted Phenyl Analogs

The 6-(2-methoxyphenyl) substituent on the pyridazin-3(2H)-one core has been identified as a critical pharmacophoric element for butyrylcholinesterase (BuChE) inhibition. In a systematic SAR study of pyridazinone-based BuChE inhibitors, the 6-(2-methoxyphenyl)pyridazin-3(2H)-one scaffold was highlighted as important for inhibitory activity, with the most active derivative (compound 7c, a carbamate derivative of this scaffold) achieving an eqBuChE IC₅₀ of 34.5 µM with competitive binding at the catalytic active site (CAS) of human BuChE [1]. In contrast, close analogs bearing different 6-aryl substituents (e.g., unsubstituted phenyl or halogen-substituted phenyl groups) showed diminished or absent BuChE inhibition in the same assay panel [1]. This establishes the 2-methoxyphenyl group, present in the target compound, as a privileged substituent for BuChE molecular recognition.

butyrylcholinesterase inhibition Alzheimer's disease 2-methoxyphenyl pharmacophore

N2-Pyridin-4-ylmethyl Substitution: Differentiation from N2-Benzyl and N2-Alkyl Pyridazinone Analogs in PDE4 Selectivity Context

SAR studies on pyridazin-3(2H)-ones have established that N2-substitution is not merely a pharmacokinetic modulator—it directly governs PDE4 inhibitory potency and selectivity over PDE3. Specifically, N-substitution in the pyridazinone series accounts for PDE4 selectivity, whereas the phthalazinone series lacks this substitution-dependent selectivity mechanism [1]. Pyridazinone compound 3b, which lacks proper N2-substitution, showed only moderate PDE4 activity (pIC₅₀ = 6.5) with no selectivity over PDE3 (pIC₅₀ = 6.6) [1]. The target compound's N2-pyridin-4-ylmethyl group incorporates a heteroaryl moiety with potential for additional hydrogen-bonding interactions not available to simple N2-benzyl or N2-methyl analogs (e.g., 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones as formyl peptide receptor agonists) [2], providing a theoretical basis for differentiated polypharmacology or selectivity profiles.

PDE4 selectivity N2-substitution pyridazinone SAR anti-inflammatory

In Vivo Pharmacological Potential: Class-Level Validation from Pyridazin-3-one CNS-Active Derivatives

While no in vivo data are available for 6-(2-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one specifically, the pyridazin-3-one scaffold has demonstrated robust in vivo pharmacological activity in CNS models. Pyridazin-3-one H₃ receptor inverse agonists (compounds 13 and 21) displayed potent functional H₃R antagonism in vivo in the rat dipsogenia model and demonstrated robust wake-promoting activity in the rat EEG/EMG model [1]. A subsequent optimized 4-phenoxypiperidine pyridazin-3-one (compound 17b) met discovery flow criteria and demonstrated potent H₃R functional antagonism in vivo and wake activity at doses as low as 0.1 mg/kg i.p. [2]. These data establish the pyridazin-3-one core as compatible with in vivo CNS target engagement and efficacy, a property not uniformly shared across all heterocyclic c-Met inhibitor scaffolds (e.g., certain quinoline-based c-Met inhibitors have limited CNS exposure) [3].

in vivo pharmacology CNS penetration pyridazinone wake activity

Recommended Research and Procurement Application Scenarios for 6-(2-Methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one


c-Met Kinase Inhibitor Reference Compound for In Vitro Oncology Pharmacology

With an enzymatically validated c-Met IC₅₀ of 9 nM [1], this compound is appropriate for use as a reference inhibitor in c-Met-dependent cancer cell line panels. Its pyridazinone scaffold provides a chemotype-distinct alternative to clinically used c-Met inhibitors (e.g., foretinib, cabozantinib) and macrocyclic analogs (D6808, IC₅₀ = 2.9 nM enzymatic, 0.7 nM cellular in Hs746T [2]), enabling head-to-head comparisons of potency and selectivity in the same assay system without confounding by identical core structures. The 2-methoxyphenyl/4-pyridylmethyl substitution pattern offers a specific SAR anchor point for medicinal chemistry optimization programs building on the pyridazinone c-Met inhibitor series [3].

Butyrylcholinesterase (BuChE) Inhibitor Lead Scaffold for Neurodegenerative Disease Research

The 6-(2-methoxyphenyl)pyridazin-3(2H)-one core has been identified as a privileged scaffold for BuChE inhibition, with carbamate derivative 7c achieving eqBuChE IC₅₀ = 34.5 µM and competitive binding at the human BuChE catalytic active site [4]. This compound serves as the unmodified parent scaffold for derivatization campaigns targeting selective BuChE inhibitors for Alzheimer's disease research, where elevated BuChE levels correlate with disease progression. Procurement of this compound enables SAR expansion at the N2 position (currently occupied by pyridin-4-ylmethyl) while retaining the validated 2-methoxyphenyl pharmacophore essential for BuChE target engagement.

N2-Heteroaryl Pyridazinone Library Member for PDE Selectivity Profiling

The pyridin-4-ylmethyl N2-substituent distinguishes this compound from simple N2-alkyl/benzyl pyridazinones in PDE4 selectivity SAR. Published SAR demonstrates that N-substitution in the pyridazinone series is the primary determinant of PDE4 selectivity over PDE3, whereas non-substituted analogs (e.g., compound 3b) are non-selective (PDE4 pIC₅₀ = 6.5, PDE3 pIC₅₀ = 6.6) [5]. This compound is therefore suitable for inclusion in focused pyridazinone libraries designed to map N2-substituent effects on PDE isoform selectivity, phosphodiesterase panel screening, and identification of dual PDE4/kinase polypharmacology in the context of anti-inflammatory drug discovery.

Pyridazinone Scaffold CNS Penetration Feasibility Assessment

The pyridazin-3-one core has demonstrated in vivo CNS target engagement and functional activity: H₃R inverse agonists from this chemotype showed robust wake-promoting activity in rat EEG/EMG models at doses ranging from 0.1 to 10 mg/kg i.p. [6][7]. For drug discovery programs exploring c-Met or kinase inhibition with CNS indications (e.g., glioblastoma, brain metastases), this compound may be evaluated in parallel artificial membrane permeability assays (PAMPA-BBB) and in vivo brain-to-plasma ratio studies to determine whether the 2-methoxyphenyl/4-pyridylmethyl substitution pattern preserves the favorable CNS exposure properties observed in other pyridazin-3-one derivatives.

Quote Request

Request a Quote for 6-(2-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.